Piperoxan hydrochloride, (S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

benodaine , was the first antihistamine to be discovered. It was derived from benzodioxan and synthesized in the early 1930s by Daniel Bovet and Ernest Fourneau at the Pasteur Institute in France . Initially investigated as an α-adrenergic-blocking agent, piperoxan was found to antagonize histamine-induced bronchospasm in guinea pigs. Bovet’s groundbreaking work on antihistamines led to his Nobel Prize in Physiology or Medicine in 1957 .

準備方法

The synthesis of piperoxan involves several steps:

Condensation of catechol: Catechol reacts with epichlorohydrin in the presence of an aqueous base, leading to the formation of 2-hydroxymethyl-1,4-benzodioxane.

Halogenation: Thionyl chloride is used to halogenate the 2-hydroxymethyl-1,4-benzodioxane, resulting in 2-chloromethyl-1,4-benzodioxane.

Displacement reaction: Piperidine displaces the leaving group (chlorine), completing the synthesis of piperoxan.

化学反応の分析

Piperoxan undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each transformation. Major products formed from these reactions depend on the reaction type and starting materials.

科学的研究の応用

Piperoxan has been studied extensively for its applications in:

Chemistry: As an early antihistamine, it paved the way for subsequent research in this field.

Biology: Its effects on histamine receptors and bronchospasm provide insights into cellular signaling pathways.

Medicine: Although not clinically useful due to toxic effects in humans, piperoxan’s discovery contributed to the development of safer antihistamines.

Industry: Its synthesis and structure–activity relationship studies have implications for drug design.

作用機序

Piperoxan’s mechanism involves antagonizing histamine receptors , particularly α2-adrenergic receptors. By blocking these receptors, it modulates physiological responses related to histamine release.

類似化合物との比較

While piperoxan itself is not widely used, its uniqueness lies in being the first antihistamine discovered. Other similar compounds include phenbenzamine (Antergan), which followed piperoxan and became the first marketed antihistamine .

特性

CAS番号 |

62501-77-3 |

|---|---|

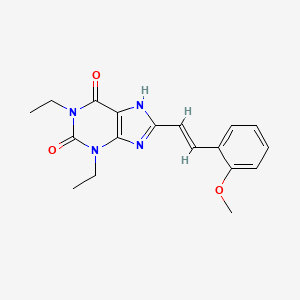

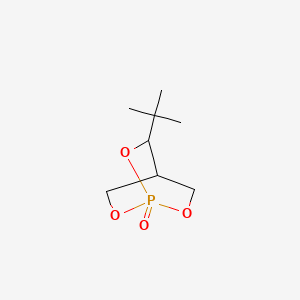

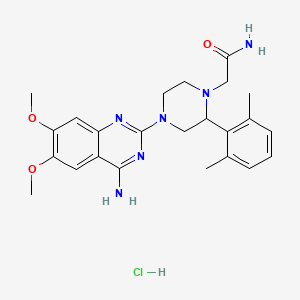

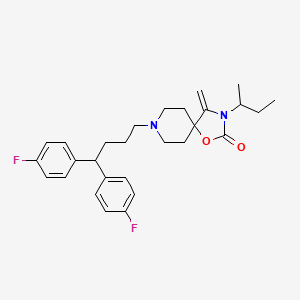

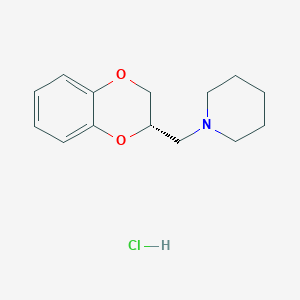

分子式 |

C14H20ClNO2 |

分子量 |

269.77 g/mol |

IUPAC名 |

1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperidine;hydrochloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H/t12-;/m0./s1 |

InChIキー |

BITRJBQGQMGGQI-YDALLXLXSA-N |

異性体SMILES |

C1CCN(CC1)C[C@H]2COC3=CC=CC=C3O2.Cl |

正規SMILES |

C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。